molecular formula C15H14O3S2 B14356416 Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol CAS No. 93170-65-1

Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol

Cat. No.: B14356416
CAS No.: 93170-65-1
M. Wt: 306.4 g/mol
InChI Key: VKWDUEDQJSFZGS-UHFFFAOYSA-N
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Description

Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is a compound that combines the structural features of benzoic acid and 2,3-dihydro-1,4-benzodithiin-6-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodithiin-6-ol typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. For instance, the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide can yield 2,3-dihydro-1,4-benzodithiin derivatives . The reaction conditions, such as solvent polarity and the choice of reagents, can significantly influence the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production methods for benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol is unique due to the presence of both benzoic acid and 2,3-dihydro-1,4-benzodithiin moieties in its structure

Properties

CAS No.

93170-65-1

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

benzoic acid;2,3-dihydro-1,4-benzodithiin-6-ol

InChI

InChI=1S/C8H8OS2.C7H6O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;8-7(9)6-4-2-1-3-5-6/h1-2,5,9H,3-4H2;1-5H,(H,8,9)

InChI Key

VKWDUEDQJSFZGS-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)C=CC(=C2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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